4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Overview
Description
4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a compound notable for its intricate structure and potential applications across various scientific fields. Characterized by its distinctive chemical framework, this compound stands out due to its combination of benzyloxy and methoxyphenyl groups integrated within a dihydropyrano[2,3-c]pyrazol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The process begins with the formation of the dihydropyrano[2,3-c]pyrazol scaffold, often through the cyclocondensation of corresponding hydrazones with alpha, beta-unsaturated carbonyl compounds under acidic or basic conditions.
Common reagents used in the synthesis include:
Hydrazine or hydrazine derivatives
Alpha, beta-unsaturated carbonyl compounds
Acid or base catalysts (e.g., HCl, NaOH)
Industrial Production Methods: While the detailed industrial methods for mass production are proprietary, they generally follow the principles of upscaled laboratory synthesis. Optimization focuses on the yield, purity, and cost-effectiveness of the process. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, which are integral to its functional versatility.
Types of Reactions
Oxidation: Can be oxidized using reagents like chromium trioxide or manganese dioxide to form corresponding pyrazol-6-ones.
Reduction: Can be reduced using reagents like sodium borohydride or lithium aluminum hydride, affecting the benzyloxy and methoxyphenyl groups.
Substitution: Undergoes nucleophilic substitution reactions, especially at positions adjacent to the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Agents: Nucleophiles such as halides or thiolates
Major Products
Oxidation typically yields pyrazolones or pyrazolidines
Reduction may yield derivatives with reduced or altered benzyloxy or methoxy groups
Substitution reactions can produce a range of analogs with varying substituents at the pyrazole ring
Scientific Research Applications
This compound’s unique structure and reactive groups make it valuable in various scientific research contexts.
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action for 4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one depends on its application context. In medicinal chemistry, it may exert effects by interacting with specific molecular targets such as enzymes or receptors. The benzyloxy and methoxyphenyl groups may facilitate binding through hydrogen bonding or hydrophobic interactions, while the pyrazol ring can interact with active sites of proteins or enzymes, modulating their activity or inhibiting their function.
Comparison with Similar Compounds
When compared with similar compounds, 4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one exhibits unique properties due to the specific arrangement of its functional groups.
Similar Compounds: 4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one; 4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Uniqueness: The combination of benzyloxy and methoxyphenyl groups in this specific arrangement imparts distinct physicochemical properties, affecting its reactivity and interaction with biological targets.
This detailed overview of this compound highlights its intricate nature and diverse applications in scientific research and industrial contexts. Hope this helps!
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-31-20-11-8-18(9-12-20)26-25-21(15-24(30)34-27(25)29-28-26)19-10-13-22(23(14-19)32-2)33-16-17-6-4-3-5-7-17/h3-14,21H,15-16H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAKGQIMXQTCMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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